REACTION_CXSMILES
|
[CH3:1][CH:2]([CH3:4])[CH3:3].[OH:5]N1C(=O)C2=CC=CC=C2C1=O>C(#N)C1C=CC=CC=1>[C:2]([OH:5])([CH3:4])([CH3:3])[CH3:1].[CH3:1][C:2]([CH3:4])=[O:5]
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 mmol
|
Type
|
reactant
|
Smiles
|
CC(C)C
|
Name
|
|
Quantity
|
0.5 mmol
|
Type
|
reactant
|
Smiles
|
ON1C(C=2C(C1=O)=CC=CC2)=O
|
Name
|
cobalt acetate Co(OAc)2
|
Quantity
|
0.0125 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C1=CC=CC=C1)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][CH:2]([CH3:4])[CH3:3].[OH:5]N1C(=O)C2=CC=CC=C2C1=O>C(#N)C1C=CC=CC=1>[C:2]([OH:5])([CH3:4])([CH3:3])[CH3:1].[CH3:1][C:2]([CH3:4])=[O:5]
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 mmol
|
Type
|
reactant
|
Smiles
|
CC(C)C
|
Name
|
|
Quantity
|
0.5 mmol
|
Type
|
reactant
|
Smiles
|
ON1C(C=2C(C1=O)=CC=CC2)=O
|
Name
|
cobalt acetate Co(OAc)2
|
Quantity
|
0.0125 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C1=CC=CC=C1)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][CH:2]([CH3:4])[CH3:3].[OH:5]N1C(=O)C2=CC=CC=C2C1=O>C(#N)C1C=CC=CC=1>[C:2]([OH:5])([CH3:4])([CH3:3])[CH3:1].[CH3:1][C:2]([CH3:4])=[O:5]
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 mmol
|
Type
|
reactant
|
Smiles
|
CC(C)C
|
Name
|
|
Quantity
|
0.5 mmol
|
Type
|
reactant
|
Smiles
|
ON1C(C=2C(C1=O)=CC=CC2)=O
|
Name
|
cobalt acetate Co(OAc)2
|
Quantity
|
0.0125 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C1=CC=CC=C1)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][CH:2]([CH3:4])[CH3:3].[OH:5]N1C(=O)C2=CC=CC=C2C1=O>C(#N)C1C=CC=CC=1>[C:2]([OH:5])([CH3:4])([CH3:3])[CH3:1].[CH3:1][C:2]([CH3:4])=[O:5]
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 mmol
|
Type
|
reactant
|
Smiles
|
CC(C)C
|
Name
|
|
Quantity
|
0.5 mmol
|
Type
|
reactant
|
Smiles
|
ON1C(C=2C(C1=O)=CC=CC2)=O
|
Name
|
cobalt acetate Co(OAc)2
|
Quantity
|
0.0125 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C1=CC=CC=C1)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][CH:2]([CH3:4])[CH3:3].[OH:5]N1C(=O)C2=CC=CC=C2C1=O>C(#N)C1C=CC=CC=1>[C:2]([OH:5])([CH3:4])([CH3:3])[CH3:1].[CH3:1][C:2]([CH3:4])=[O:5]
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 mmol
|
Type
|
reactant
|
Smiles
|
CC(C)C
|
Name
|
|
Quantity
|
0.5 mmol
|
Type
|
reactant
|
Smiles
|
ON1C(C=2C(C1=O)=CC=CC2)=O
|
Name
|
cobalt acetate Co(OAc)2
|
Quantity
|
0.0125 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C1=CC=CC=C1)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |